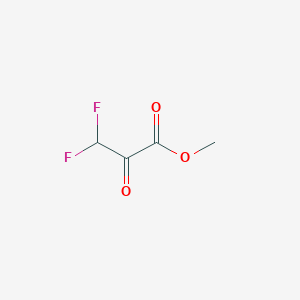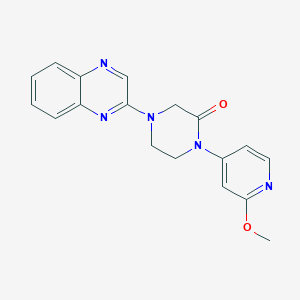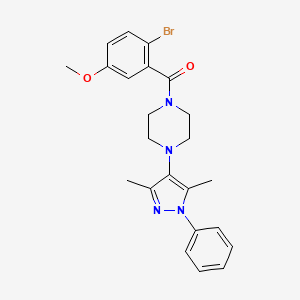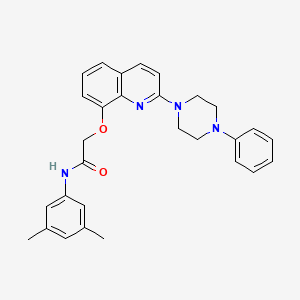![molecular formula C15H18N2O2S B2890699 (2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide CAS No. 642943-39-3](/img/structure/B2890699.png)
(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide” is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 . This product is intended for research use only.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.38 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and reactivity would require experimental determination .Applications De Recherche Scientifique
Potential Applications in Medicinal Chemistry
Drug Design and Development : The structure of "(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide" suggests it could be of interest in the design of new pharmaceutical agents. Compounds with carbamothioyl groups and phenyl rings are often explored for their pharmacological properties. For example, phenyl groups are common in drugs due to their ability to interact with biological targets, while carbamothioyl groups could imply potential for enzyme inhibition or modulation of biological pathways.
Synthetic Intermediate : This compound might serve as a synthetic intermediate in the synthesis of more complex molecules. Its structure indicates potential for further functionalization or incorporation into larger, biologically active molecules, which could be of interest in synthetic organic chemistry and drug synthesis research.
Biological Activity Studies : The specific structural motifs within this compound suggest it could be studied for biological activity. Compounds containing both amide and thioamide functionalities are often explored for their potential interactions with biological molecules, which could lead to applications in cancer research, neurodegenerative diseases, or as antibacterial and antifungal agents.
References for Related Research
While direct research on this compound was not identified, the following references provide insight into the types of studies and applications that related structures and functionalities are involved in:
Chemistry and Pharmacology of Acrylamides : Studies on acrylamides, such as the review by Friedman (2003), delve into the chemistry, metabolism, and potential health impacts of acrylamides, offering insights into how similar compounds might be explored for their biological activities and potential risks (Friedman, 2003).
Synthetic Approaches in Medicinal Chemistry : Research on the synthesis and reactivity of compounds containing phenyl and carbamothioyl groups, as discussed by Krompiec et al. (2008), could provide a foundation for understanding how such structures might be manipulated for the development of new drugs or as probes in biological systems (Krompiec et al., 2008).
Applications in Biochemical Research : The exploration of enzymatic reactions and their inhibition by compounds with specific functional groups could be relevant. Studies on enzyme inhibitors that target specific biochemical pathways might offer insights into potential research applications of structurally related compounds.
Propriétés
IUPAC Name |
(E)-N-(oxolan-2-ylmethylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(9-8-12-5-2-1-3-6-12)17-15(20)16-11-13-7-4-10-19-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,16,17,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIGRLULBBQIGQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)



![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)

![4-Phenyl-6-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2890627.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)


![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)
